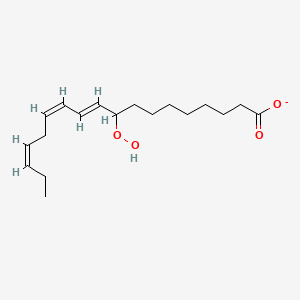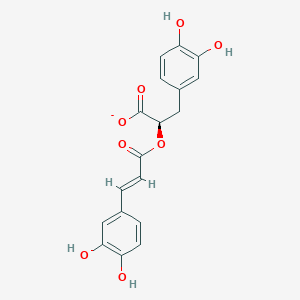![molecular formula C55H102O16S B1264172 2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E,4S,6S)-2,4,6-trimethyltetracos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Scientific Research Applications
Structural Analysis and Synthesis
Sulfatides in Mycobacterium tuberculosis : This compound is a part of the sulfolipids elaborated by Mycobacterium tuberculosis. The structural analysis of these sulfolipids has been a key area of research, providing insights into the complex lipid composition of mycobacterial cell walls (Goren, Brokl, & Das, 1976).
Mass Spectrometry Techniques : Studies have utilized mass spectrometry for the structural elucidation of acylated sugars, including compounds similar to the one . These methods are pivotal in determining the position of acyl groups in such complex molecules (Puzo & Promé, 1978).
Synthesis Approaches : Research has also focused on the synthesis of similar compounds, particularly those involving trehalose and various acylations, for potential use in diagnostic and therapeutic applications (Wallace & Minnikin, 1994).
Biological Roles and Applications
Mycobacterial Lipids and Immunogenicity : The compound is part of a broader class of lipids that play crucial roles in the immunogenicity of Mycobacterium tuberculosis. Understanding these lipids contributes to our knowledge of tuberculosis pathogenesis and potential vaccine targets (Gilleron et al., 2004).
Protective Functions in Organisms : Trehalose, a component of this compound, is known for its protective functions against various stress conditions, such as desiccation and dehydration, in a range of organisms. This aspect of trehalose biology offers potential applications in biotechnology and medicine (Elbein et al., 2003).
Mycobacterial Trehalose Metabolism : Trehalose metabolism in mycobacteria is an area of significant interest, given its numerous biological roles and potential as a target for therapeutic interventions against tuberculosis (Kalscheuer & Koliwer-Brandl, 2014).
properties
Product Name |
2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Molecular Formula |
C55H102O16S |
Molecular Weight |
1051.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E,4S,6S)-2,4,6-trimethyltetracos-2-enoate |
InChI |
InChI=1S/C55H102O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h38,41-42,44-45,47-52,54-57,59-61H,6-37,39-40H2,1-5H3,(H,63,64,65)/b43-38+/t41-,42-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1 |
InChI Key |
WOMXHODQVZCNSB-XKNIDABXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



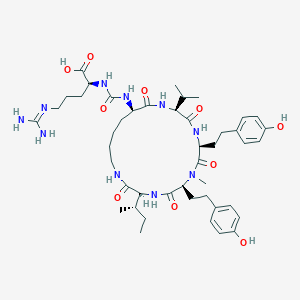
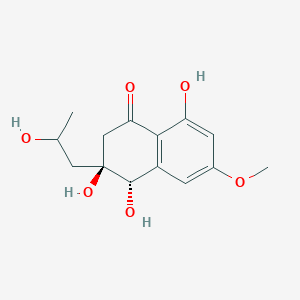
![N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine](/img/structure/B1264093.png)
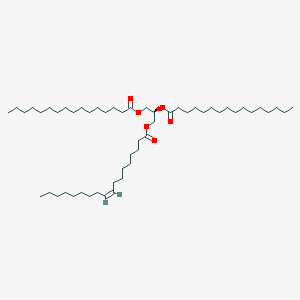
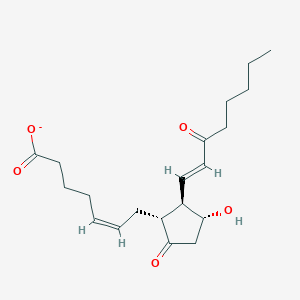
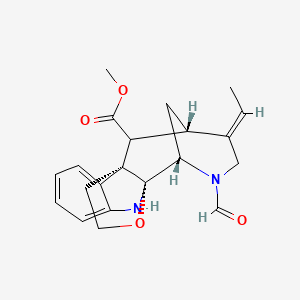
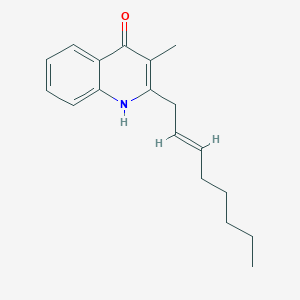
![Benzoic acid [3,4-dibenzoyloxy-5-(2,4-dioxo-5-propan-2-yl-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1264102.png)
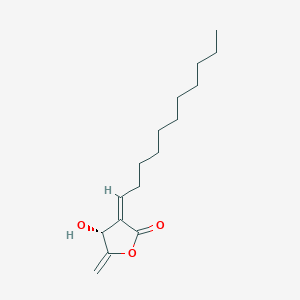
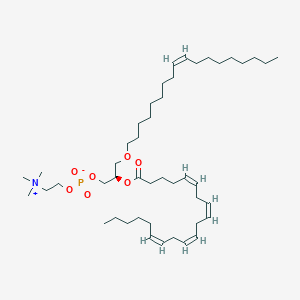
![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)

